molecular formula C10H12N2O4S B7865988 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid

Cat. No.: B7865988
M. Wt: 256.28 g/mol
InChI Key: DDDMXOKBQQLDQE-UHFFFAOYSA-N
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Description

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid is a chemical compound that features a unique structure combining a thiazinane ring with a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazinane ring followed by its attachment to the pyridine carboxylic acid. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring, which is then reacted with a pyridine derivative to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring and pyridine carboxylic acid moiety can bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
  • 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylic acid

Uniqueness

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid is unique due to its specific combination of a thiazinane ring and a pyridine carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6-(1,1-Dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiomorpholine ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid can be represented as follows:

C12H12N2O4S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This structure includes a pyridine ring substituted with a carboxylic acid and a thiomorpholine moiety that contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing thiomorpholine and pyridine structures exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of pyridine compounds possess significant anticancer properties. For instance, compounds similar to 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Pyridine derivatives are often evaluated for their antibacterial and antifungal activities. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are necessary to confirm these effects .

The precise mechanism of action for 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid is not fully elucidated; however, it is believed to interact with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the thiomorpholine ring may enhance its ability to penetrate cellular membranes and interact with intracellular targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and A549 cells
AntimicrobialInhibition of Staphylococcus aureus
Enzyme InhibitionPotential inhibition of carbonic anhydrase

Table 2: Comparative IC50 Values

CompoundCell LineIC50 (µM)Reference
6-(1,1-Dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acidMCF-715.63
DoxorubicinMCF-710.0
Control (Untreated)MCF-7N/AN/A

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyridine derivatives, 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against common pathogens. The results demonstrated moderate antibacterial effects against Staphylococcus aureus, which highlights its therapeutic potential in treating bacterial infections .

Properties

IUPAC Name

6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDMXOKBQQLDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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